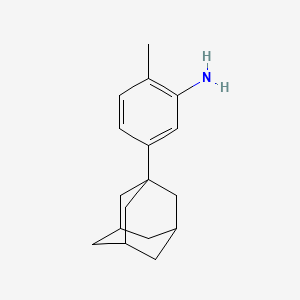

5-金刚烷基-2-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Adamantanyl-2-methylphenylamine” is a compound that incorporates an adamantane moiety . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . The compound is used for research and development purposes .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique due to their cage-like structure . The adamantane moiety appears as broadened singlets in the 1H NMR spectra of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles .

Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are involved in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are unique due to their cage-like structure . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .

科学研究应用

Medicinal Chemistry

Antiviral Agents: The adamantane core provides stability, and functionalization of the phenylamine moiety allows for tailored interactions with biological targets. Scientists have explored derivatives of this compound as potential antiviral agents against influenza and other viral infections .

Neuroprotective Compounds: The adamantane framework has been associated with neuroprotective effects. Researchers have studied derivatives of 5-Adamantanyl-2-methylphenylamine for their ability to mitigate neurodegenerative diseases .

Catalyst Development

The unique three-dimensional structure of adamantane derivatives makes them intriguing candidates for catalysis. Here’s how 5-Adamantanyl-2-methylphenylamine contributes:

- Asymmetric Catalysis : Researchers have explored the use of adamantane-based ligands derived from this compound in asymmetric catalysis. These ligands can enhance enantioselectivity in various chemical reactions .

Nanomaterials

Adamantane derivatives play a crucial role in nanomaterials research. Let’s see how 5-Adamantanyl-2-methylphenylamine fits in:

Functional Nanoparticles: Scientists have functionalized adamantane derivatives to create nanoparticles with specific properties. These nanoparticles find applications in drug delivery, imaging, and sensing .

Surface Modification: The adamantane moiety can be used for surface modification of materials, enhancing their stability and reactivity. Researchers have explored its use in creating robust coatings and functionalized surfaces .

Other Applications

Beyond the fields mentioned above, 5-Adamantanyl-2-methylphenylamine has additional applications:

Baranov, N. I., Bagrii, E. I., Safir, R. E., Cherednichenko, A. G., Bozhenko, K. V., & Maximov, A. L. (2022). Advances in the Chemistry of Unsaturated Adamantane Derivatives (A Review). Petroleum Chemistry, 62(4), 352–375. Read more

Direct radical functionalization methods to access substituted adamantane derivatives. Organic & Biomolecular Chemistry, 20(7), 1129–1133. Read more

Adamantane-Functionalized Phthalimide Scaffold. Organics, 2(4), 22. Read more

未来方向

属性

IUPAC Name |

5-(1-adamantyl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZPRQIBOVMYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Adamantanyl-2-methylphenylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2738116.png)

![4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2738121.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)

![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2738127.png)

![N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2738128.png)

![2-chloro-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2738129.png)

![2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738132.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2738136.png)